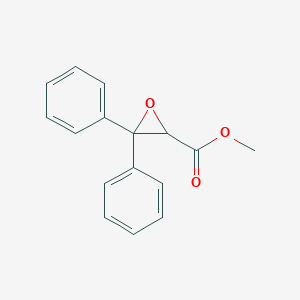
Propionaldehyde 2,4-Dinitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionaldehyde 2,4-Dinitrophenylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C9H10N4O4 and its molecular weight is 238.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2504. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine, also known as 2,4-Dinitrophenol (DNP), is the mitochondrial membrane . DNP acts as an uncoupler of oxidative phosphorylation in mitochondria . It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production .
Mode of Action
DNP increases the proton current through pure lipid membranes, similar to other chemical uncouplers . This uncoupling effect leads to the rapid loss of ATP as heat, causing a dose-dependent increase in metabolic rate and body temperature . This process is known as mitochondrial uncoupling .
Biochemical Pathways
The primary biochemical pathway affected by DNP is oxidative phosphorylation . By disrupting the proton gradient across the mitochondrial membrane, DNP prevents the synthesis of ATP from ADP, effectively uncoupling the electron transport chain from ATP synthesis . This results in the energy from electron transport being released as heat rather than being used to produce ATP .
Pharmacokinetics
The pharmacokinetics of DNP have been studied in animal models . Experimentally measured partition coefficients were found to be less than 1 for all analyzed tissues . DNP exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The primary result of DNP’s action is an increase in metabolic rate and body temperature . This can lead to uncontrolled hyperthermia, with body temperatures reaching up to 44 °C (111 °F) in cases of overdose . In the early 20th century, DNP was used as a weight loss drug due to its ability to increase metabolic rate .
Action Environment
The action of DNP can be influenced by various environmental factors For instance, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other substances in the environment.
Properties
CAS No. |
725-00-8 |
|---|---|
Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2,4-dinitro-N-[(Z)-propylideneamino]aniline |
InChI |
InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5- |
InChI Key |
NFQHZOZOFGDSIN-YHYXMXQVSA-N |
SMILES |
CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
CC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Pictograms |
Flammable; Irritant |
Synonyms |
Propanal 2-(2,4-Dinitrophenyl)hydrazone; Propanal(2,4-Dinitrophenyl)hydrazone; Propionaldehyde (2,4-Dinitrophenyl)hydrazone; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Propionaldehyde 2,4-Dinitrophenylhydrazone involved in studying enzymatic reactions?
A1: this compound is utilized as a derivative to isolate and study the enzymatic conversion of 1,2-propanediol to propionaldehyde. [] Researchers used a tritium-labeled DBC coenzyme (a coenzyme involved in the reaction) and reacted it with 1,2-propanediol in the presence of a specific enzyme. The resulting propionaldehyde was then trapped by reacting it with 2,4-dinitrophenylhydrazine, forming the easily isolable this compound. By measuring the tritium transfer to this derivative, researchers could confirm the mechanism of hydrogen transfer during the enzymatic reaction. []
Q2: What is known about the structural characteristics of this compound?
A2: While the provided research paper [] focuses on the use of this compound as a derivative in an enzymatic study, a separate research paper [] delves into its crystal structure. This paper reports the refinement of the crystal structure of this compound (C9H10N4O4) using X-ray diffraction data. [] This detailed structural information is crucial for understanding its physicochemical properties and potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-3-methylbut-1-enyl]-1,3-thiazole](/img/structure/B143176.png)












